ARV-825
Description
Propriétés
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGRLTDKDANT-TYIYNAFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H47ClN8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the ARV-825 and Cereblon E3 Ligase Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. This technical guide delves into the core mechanism of one such pioneering molecule, ARV-825. This compound is a hetero-bifunctional PROTAC designed to selectively target the Bromodomain and Extra-Terminal domain (BET) family protein, BRD4, for degradation.[1][2] It achieves this by hijacking the cellular ubiquitin-proteasome system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This guide will provide an in-depth exploration of the this compound-mediated degradation of BRD4, the downstream signaling consequences, and detailed experimental methodologies for its characterization.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a chimeric molecule that consists of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase cereblon, connected by a flexible linker.[1][4][5] The primary mechanism of this compound involves the following key steps:
-
Ternary Complex Formation: this compound acts as a molecular bridge, simultaneously binding to both the BRD4 protein and the CRBN E3 ligase. This proximity induces the formation of a stable ternary complex (BRD4-ARV-825-CRBN).[6][7]
-
Ubiquitination: Within this ternary complex, CRBN, as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD4 protein.[8][9]
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins.[6][10] The proteasome unfolds and proteolytically degrades BRD4 into small peptides.
-
Catalytic Cycle: After inducing the degradation of a BRD4 molecule, this compound is released and can engage another BRD4 protein and CRBN E3 ligase, enabling a catalytic, or substoichiometric, degradation of the target protein.[6][11]
This process of induced degradation offers a significant advantage over traditional small-molecule inhibition, which often requires sustained high concentrations to maintain target occupancy and can be limited by reversible binding and the accumulation of the target protein.[1][3] this compound, by contrast, leads to a rapid, efficient, and prolonged depletion of BRD4.[1][3][4]
Downstream Signaling Pathways Affected by this compound
BRD4 is a critical transcriptional co-activator that regulates the expression of numerous genes involved in cell proliferation, survival, and oncogenesis, with a particularly well-established role in controlling the expression of the proto-oncogene c-MYC.[3][6][7] By degrading BRD4, this compound triggers a cascade of downstream effects:
-
Suppression of c-MYC: The most prominent downstream effect of BRD4 degradation is the rapid and sustained downregulation of c-MYC protein levels.[1][6][8] This is a key driver of the anti-proliferative and pro-apoptotic effects of this compound.
-
Cell Cycle Arrest: Depletion of BRD4 and c-MYC leads to the inhibition of cell cycle progression, frequently resulting in an accumulation of cells in the G1 phase.[8][12][13]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death.[3][8][12] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[3][12]
-
Downregulation of Anti-Apoptotic Proteins: The degradation of BRD4 also leads to the reduced expression of anti-apoptotic proteins such as Bcl-xL.[3]
Quantitative Data Summary
The efficacy of this compound has been characterized by several key quantitative metrics, including its binding affinity for BRD4, its efficiency in degrading BRD4 (DC50 and Dmax), and its anti-proliferative activity in various cancer cell lines (IC50).
| Parameter | Target | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | BRD4 (BD1) | 90 nM | N/A | [11] |
| BRD4 (BD2) | 28 nM | N/A | [11] | |
| Cereblon | ~3 µM | N/A | [11] | |
| Degradation Concentration (DC50) | BRD4 | < 1 nM | Burkitt's Lymphoma (BL) | [1][4] |
| BRD4 | < 1 nM | CA46 | [11][14] | |
| BRD4 | 0.57 nM | 22RV1 | [14][15] | |
| BRD4 | 1 nM | NAMALWA | [14][15] | |
| BRD2 | 23.12 nM | 6T-CEM | [16] | |
| BRD3 | 16.41 nM | 6T-CEM | [16] | |
| BRD4 | 25.64 nM | 6T-CEM | [16] | |
| Maximal Degradation (Dmax) | BRD4 | Not Reported | N/A | [15] |
| Inhibitory Concentration (IC50) | Cell Viability | 18.2 nM | MOLM-13 | [11] |
| Cell Viability | 2-50 nM | AML cells | [14] | |
| Cell Viability | <50 nM (72h) | HGC27, MGC803 (Gastric Cancer) | [9] | |
| Cell Viability | ~25-50 nM (72h) | TPC-1 (Thyroid Carcinoma) | [9] |
Key Experimental Protocols
The characterization of this compound's activity relies on a suite of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7][9]
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6][9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine relative protein levels, normalized to the loading control.[6][16]
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][9]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6][9]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.[6][9][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[6][9][17]
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan (B1609692) crystals for MTT) using a microplate reader.[6][9][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.[6][9]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours.[9][18]
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[9][18]
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9][18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
In Vitro Ubiquitination Assay
Objective: To demonstrate the this compound-dependent ubiquitination of BRD4.
Protocol:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[10][16]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate BRD4 using a specific anti-BRD4 antibody conjugated to protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on BRD4.
Conclusion
This compound exemplifies the power and precision of PROTAC technology. By co-opting the cereblon E3 ligase, it effectively induces the degradation of BRD4, a high-value oncology target. This leads to the profound and sustained suppression of the oncogenic driver c-MYC, resulting in potent anti-proliferative and pro-apoptotic activity in a variety of cancer models. The detailed mechanistic understanding and the robust experimental protocols outlined in this guide provide a solid framework for the continued investigation and development of this compound and other targeted protein degraders as a promising new class of therapeutics.
References
- 1. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BRD4 degrader this compound produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Downstream Cascade: A Technical Guide to the Effects of ARV-825 on c-MYC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the downstream effects of ARV-825, a Proteolysis Targeting Chimera (PROTAC), on the proto-oncogene c-MYC. This compound represents a novel therapeutic strategy that leverages the cell's own protein disposal machinery to eliminate key cancer drivers. By inducing the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, this compound effectively shuts down the transcriptional activity of critical oncogenes, with c-MYC being a primary target. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the core biological processes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of a ligand that binds to BET proteins (based on the inhibitor OTX015) and another ligand that recruits the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex between the BET protein (e.g., BRD4), this compound, and the CRBN E3 ligase.[2][3] This proximity triggers the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[1][4]
BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes.[5] A key downstream target of BRD4 is the MYC gene. By degrading BRD4, this compound effectively evicts the transcriptional apparatus from the MYC locus, leading to a profound and sustained suppression of its expression.[2][6][7] This targeted degradation offers a more potent and durable effect compared to traditional small-molecule inhibition.[6][7]
Figure 1: Mechanism of this compound leading to c-MYC suppression.
Quantitative Data on this compound Efficacy
The potency of this compound has been demonstrated across a wide range of cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50) for cell viability.
| Cell Line | Cancer Type | IC50 (nM) after 72h | Reference |
| IMR-32 | Neuroblastoma | 7.024 | [8] |
| SH-SY5Y | Neuroblastoma | 53.71 | [8] |
| SK-N-SH | Neuroblastoma | 146.9 | [8] |
| SK-N-BE(2) | Neuroblastoma | 232.8 | [8] |
| HGC27 | Gastric Cancer | <50 | [1] |
| MGC803 | Gastric Cancer | <50 | [1] |
| TPC-1 | Thyroid Carcinoma | ~25-50 | [1] |
| HuCCT1 | Cholangiocarcinoma | <50 | [1] |
| 22RV1 | Prostate Cancer | 0.57 | [1] |
| NAMALWA | Burkitt's Lymphoma | 1 | [1] |
| CA46 | Burkitt's Lymphoma | 1 | [1] |
Downstream Effects on c-MYC and Cellular Consequences
Treatment with this compound leads to a rapid and sustained degradation of BET proteins (BRD2, BRD3, and BRD4), which is followed by a significant reduction in c-MYC protein and mRNA levels.[4][9][10]
-
Protein Degradation: Western blot analyses consistently show a dose- and time-dependent decrease in BRD4 and c-MYC protein levels in various cancer cell lines, including those from gastric cancer, neuroblastoma, and T-cell acute lymphoblastic leukemia.[4][6][9] In some cases, c-MYC protein expression is dramatically decreased following BET protein depletion by this compound.[6]
-
mRNA Suppression: Real-time PCR analysis confirms that this compound induces the suppression of MYCN and c-Myc mRNA expression.[4][10] RNA-sequencing analysis in gastric cancer cells treated with this compound revealed downregulation of genes involved in MYC target pathways.[9][11]
-
Cell Cycle Arrest: By downregulating c-MYC, a key regulator of cell cycle progression, this compound potently triggers cell cycle arrest, primarily in the G1 phase.[4][6][8] This is observed as an increase in the G1 cell population and a corresponding decrease in the S and G2/M populations.[4]
-
Induction of Apoptosis: The suppression of c-MYC and other anti-apoptotic proteins (like Bcl-xL) leads to the induction of apoptosis.[4][12] This is evidenced by an increase in Annexin V-positive cells and the cleavage of caspase-3 and poly-ADP-ribose polymerase (PARP).[4][9]
Figure 2: Logical flow from this compound treatment to cellular effects.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the downstream effects of this compound on c-MYC.
Western Blot Analysis for Protein Degradation
This protocol confirms the degradation of BRD4 and the subsequent reduction of its downstream target, c-MYC.[2][13]
Figure 3: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Plate cells at the desired density and treat with various concentrations of this compound and a vehicle control (DMSO) for specified durations (e.g., 2, 4, 8, 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.[2][4]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Following washes with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.[1] Band intensities can be quantified using software like ImageJ.[13]
Cell Viability Assay (CCK-8)
This assay determines the cytotoxic and anti-proliferative effects of this compound and is used to calculate the IC50 value.[8][14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.[1][8]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 5-250 nM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8][9]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1][9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound using software like GraphPad Prism.[1][8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of early and late apoptosis following this compound treatment.[1][8]
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 48-72 hours.[1][8]
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[1]
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[1][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Quantitative Real-Time PCR (RT-qPCR)
This protocol is used to quantify the change in c-MYC mRNA expression levels after this compound treatment.[4][12]
Methodology:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
RNA Extraction: Extract total RNA from the cells using a suitable method, such as TRIzol reagent, according to the manufacturer's protocol.[5]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[5]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for c-MYC and a reference gene (e.g., GAPDH).[12]
-
Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the c-MYC expression to the reference gene.[12]
Conclusion
This compound effectively co-opts the ubiquitin-proteasome system to induce the degradation of BRD4, a key epigenetic regulator. This action leads to a direct and profound downstream suppression of the oncoprotein c-MYC at both the mRNA and protein levels. The resulting depletion of c-MYC triggers significant anti-tumor responses, including cell cycle arrest and apoptosis, across a variety of cancer models. The data and protocols presented in this guide underscore the potent and specific mechanism of this compound, highlighting its promise as a therapeutic agent for MYC-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 5. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preclinical Studies of ARV-825 in Solid Tumors: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ARV-825 is a pioneering small molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to achieve potent and sustained degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound in various solid tumor models. By hijacking the cell's intrinsic ubiquitin-proteasome system, this compound offers a distinct and highly effective mechanism for targeting oncogenic pathways that are often dependent on BET protein function, most notably the MYC signaling axis.[3][4] Preclinical evidence robustly demonstrates its efficacy in suppressing tumor growth, inducing cell cycle arrest, and promoting apoptosis across a range of solid malignancies, including gastric cancer, neuroblastoma, thyroid carcinoma, and others.[5][6][7] This document consolidates key quantitative data, details common experimental protocols, and visualizes the core mechanisms and workflows to serve as a foundational resource for professionals in oncology research and development.
Mechanism of Action: Targeted Protein Degradation
This compound is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins (derived from the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker.[4][5][8] Its mechanism is not based on inhibition, but on inducing targeted protein degradation through the following steps:
-
Ternary Complex Formation : this compound simultaneously binds to a BET protein (like BRD4) and the CRBN E3 ligase, bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.[3]
-
Ubiquitination : The CRBN E3 ligase, now in proximity to BRD4, tags the BRD4 protein with ubiquitin molecules.
-
Proteasomal Degradation : The poly-ubiquitinated BRD4 protein is recognized and subsequently degraded by the 26S proteasome, the cell's machinery for eliminating unwanted proteins.[6][8]
This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules, leading to a rapid, efficient, and prolonged depletion of BRD4.[2] This event-driven mechanism provides a more profound and durable suppression of downstream signaling compared to traditional occupancy-driven small molecule inhibitors.[2][9]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 6. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 8. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Core of Targeted Protein Degradation: An In-depth Technical Guide to the ARV-825 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the ternary complex formed by ARV-825, a pioneering Proteolysis Targeting Chimera (PROTAC). By elucidating the formation, mechanism of action, and downstream signaling consequences of this complex, we offer a foundational resource for researchers engaged in the field of targeted protein degradation and drug discovery.
Introduction: The PROTAC Approach and this compound
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional enzyme inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest.
This compound is a well-characterized PROTAC designed to target Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, which are critical regulators of gene transcription and are implicated in various cancers. This compound consists of a ligand for BRD4 (a derivative of the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker. This dual-binding capability is the cornerstone of its mechanism of action.
The this compound Ternary Complex: Formation and Mechanism of Action
The primary function of this compound is to induce the formation of a ternary complex comprising BRD4, this compound, and the E3 ubiquitin ligase CRBN. This proximity, orchestrated by this compound, is the catalytic event that initiates the degradation cascade.
Mechanism of Action:
-
Complex Formation: this compound simultaneously binds to both BRD4 and CRBN, bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase activity of CRBN is directed towards BRD4. This results in the polyubiquitination of BRD4, where multiple ubiquitin molecules are attached to the protein.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades BRD4 into smaller peptides.
-
Recycling: this compound is released after inducing ubiquitination and can go on to mediate the degradation of multiple BRD4 molecules, acting in a catalytic manner.
It is important to note that this compound also effectively degrades other BET family members, BRD2 and BRD3, due to the conserved nature of their bromodomains.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize key quantitative data.
Table 1: Binding Affinities of this compound
| Target | Binding Domain | Dissociation Constant (Kd) |
| BRD4 | Bromodomain 1 (BD1) | 90 nM[1] |
| BRD4 | Bromodomain 2 (BD2) | 28 nM[1] |
| Cereblon (CRBN) | - | ~3 µM[1] |
Table 2: Degradation Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (Concentration for 50% Degradation) |
| Burkitt's Lymphoma (BL) cell lines | Lymphoma | < 1 nM[2] |
| 22RV1 | Prostate Cancer | 0.57 nM |
| NAMALWA | Burkitt's Lymphoma | 1 nM |
| CA46 | Burkitt's Lymphoma | 1 nM |
| T-cell acute lymphoblastic leukemia (T-ALL) | Leukemia | 4.75 - 225.42 nM (for BRD4) |
Downstream Signaling Pathways Affected by this compound
The degradation of BRD4 by this compound has profound effects on cellular signaling, primarily through the downregulation of key oncogenic pathways.
BRD4 is a critical co-activator for the transcription of numerous genes, including the proto-oncogene MYC. By degrading BRD4, this compound effectively shuts down MYC expression, leading to a cascade of anti-tumor effects.
Key Downstream Effects:
-
Suppression of c-MYC: Rapid and sustained downregulation of c-MYC protein levels.
-
Cell Cycle Arrest: Inhibition of cell cycle progression, often leading to an accumulation of cells in the G1 phase.
-
Induction of Apoptosis: Programmed cell death is triggered, as evidenced by the cleavage of caspase-3 and PARP.
-
Downregulation of Anti-Apoptotic Proteins: Reduced expression of proteins that prevent apoptosis, such as Bcl-xL and Cyclin D1.[3]
Key Experimental Protocols
The characterization of this compound and its ternary complex involves a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream proteins like c-MYC in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., 22RV1, NAMALWA) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Plot the normalized protein levels against the this compound concentration to determine the DC50 value.
-
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the this compound-mediated ternary complex and to determine cooperativity.
Protocol Outline:
-
Immobilization:
-
Immobilize the E3 ligase (CRBN) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject this compound over the CRBN-coated surface to measure the binary binding kinetics (kon, koff) and affinity (Kd) between this compound and CRBN.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of this compound and BRD4 over the CRBN-coated surface. The concentration of BRD4 should be near-saturating with respect to its binding to this compound.
-
Measure the binding kinetics and affinity of the ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity (α) is calculated as the ratio of the binary Kd (this compound to CRBN) to the ternary Kd (this compound-BRD4 complex to CRBN). An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.
-
Conclusion
This compound stands as a powerful tool for the targeted degradation of BRD4 and other BET family proteins. Its efficacy is rooted in the formation of a transient ternary complex with BRD4 and the E3 ligase CRBN, which co-opts the cellular ubiquitin-proteasome system for target elimination. The profound and sustained downregulation of BRD4 and its downstream targets, such as c-MYC, translates into potent anti-proliferative and pro-apoptotic effects in various cancer models. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and to advance the design of next-generation protein degraders.
References
The PROTAC ARV-825: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) ARV-825. It details the core technology, mechanism of action, impact on signaling pathways, and key experimental methodologies for its characterization.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack a cell's natural protein disposal system to eliminate specific target proteins. This compound is a potent and selective PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation.[1] It accomplishes this by linking a BRD4-binding moiety (based on the inhibitor OTX015) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-binding action recruits BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition, often resulting in a more profound and sustained downstream effect.[1]
Mechanism of Action of this compound
The primary mechanism of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of BRD4.[4] This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the BRD4 protein and the E3 ubiquitin ligase Cereblon (CRBN), bringing them into close proximity to form a BRD4-ARV-825-CRBN ternary complex.[1][4]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins.[4]
-
Recycling of this compound: After inducing degradation, this compound is released and can bind to another BRD4 protein, acting catalytically to induce the degradation of multiple target protein molecules.[4]
Figure 1: Mechanism of this compound-mediated BRD4 degradation.
Downstream Signaling Pathways Affected by this compound
BRD4 is a critical transcriptional co-activator that plays a key role in regulating the expression of various oncogenes, most notably c-MYC.[4] By degrading BRD4, this compound effectively downregulates the transcription of c-MYC and its target genes, which are involved in cell proliferation, cell cycle progression, and apoptosis.[4][5]
The degradation of BRD4 by this compound leads to:
-
Suppression of c-MYC: A rapid and sustained downregulation of c-MYC protein levels.[4]
-
Cell Cycle Arrest: Inhibition of cell cycle progression, often leading to an accumulation of cells in the G1 phase.[4][6]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][6]
Figure 2: Downstream signaling effects of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key performance metrics.
Table 1: In Vitro Degradation Efficacy (DC50)
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| Various BL cell lines | Burkitt's Lymphoma | <1 | [2] |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM, 72h) | Reference |
| Various AML cell lines | Acute Myeloid Leukemia | 2-50 | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | ~10-30 | [4] |
| Neuroblastoma Cell Lines | Neuroblastoma | Nanomolar range | [4] |
| Multiple Myeloma, Burkitt's Lymphoma, AML | Hematological Malignancies | 9-37 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 1.05 | [3] |
IC50: Concentration required to inhibit 50% of cell growth.
Key Experimental Protocols
The characterization of this compound involves a suite of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and the levels of downstream proteins like c-MYC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities using software like ImageJ to determine relative protein levels.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.
Caspase-Glo 3/7 Assay for Apoptosis
Objective: To measure the induction of apoptosis by quantifying caspase-3 and -7 activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer.
-
Reagent Addition: Add Caspase-Glo 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 6. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of BRD4 Degradation by ARV-825
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of Bromodomain-containing protein 4 (BRD4) degradation mediated by the PROTAC (Proteolysis Targeting Chimera) degrader, ARV-825. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a hetero-bifunctional small molecule designed to induce the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a high potency for BRD4.[1][2] It operates by simultaneously binding to BRD4 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex.[2][3] This proximity facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the 26S proteasome.[3] This targeted protein degradation offers a distinct advantage over traditional small molecule inhibition, often leading to a more profound and sustained downstream effect.[2] Western blotting is a fundamental technique to confirm the efficacy of this compound by directly measuring the reduction in BRD4 protein levels and assessing its impact on downstream signaling molecules.[2]
Mechanism of Action of this compound
This compound-mediated degradation of BRD4 disrupts the transcriptional regulation of key oncogenes, most notably c-Myc.[2][4] BRD4 is a critical transcriptional co-activator that regulates the expression of various genes involved in cell proliferation, cell cycle progression, and apoptosis.[3] By inducing the degradation of BRD4, this compound effectively downregulates the transcription of c-MYC and its target genes.[3] This leads to cell cycle arrest, often in the G1 phase, and the induction of apoptosis in various cancer cell lines.[2][3] The degradation of BRD4 by this compound also leads to the suppression of other oncogenic proteins such as Bcl-xL and cyclin D1.[5]
References
Application Notes and Protocols for ARV-825 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ARV-825, a first-in-class BET degrader, in preclinical in vivo xenograft models. The information compiled herein is intended to guide researchers in designing and executing robust studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4.[1] It functions as a heterobifunctional molecule, simultaneously binding to a BET bromodomain and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3] This degradation of BRD4 leads to the downregulation of key oncogenes, most notably c-Myc, resulting in suppressed tumor growth, cell cycle arrest, and apoptosis in various cancer models.[4][5][6] These notes summarize key quantitative data from multiple studies and provide standardized protocols for its application in xenograft models.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different cancer xenograft models as reported in peer-reviewed literature.
Table 1: this compound Efficacy in Gastric Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Line | HGC27 | [4] |
| Animal Model | Nude mice | [4] |
| This compound Dose | 10 mg/kg | [4] |
| Administration | Intraperitoneal (i.p.), daily for 20 days | [4] |
| Vehicle Control | 10% Kolliphor® HS15 | [4] |
| Tumor Volume at Initiation | ~100 mm³ | [4][7] |
| Efficacy Outcome | Significantly reduced tumor burden compared to control. | [4] |
| Biomarker Changes | Downregulation of BRD4 protein expression in vivo. | [4] |
| Toxicity | No statistically significant difference in body weight gain. No other obvious side effects detected. | [4] |
Table 2: this compound Efficacy in NUT Carcinoma Xenograft Model
| Parameter | Details | Reference |
| Cell Line | 3T3-BRD4-NUT | [8] |
| Animal Model | Nude mice | [8] |
| This compound Dose | 10 mg/kg | [8] |
| Administration | Intraperitoneal (i.p.), daily | [8] |
| Vehicle Control | PBS | [8] |
| Tumor Volume at Initiation | ~200 mm³ | [8] |
| Efficacy Outcome | Significantly decreased tumor burden and reduced tumor weight compared to control. | [8] |
| Biomarker Changes | Reduced BRD4 protein levels in vivo. | [8] |
| Toxicity | No statistically significant differences in body weight. No other noticeable negative effects observed. | [8] |
Table 3: this compound Efficacy in Thyroid Carcinoma Xenograft Model
| Parameter | Details | Reference |
| Cell Line | TPC-1 | [2] |
| Animal Model | SCID mice | [2] |
| This compound Dose | 5 or 25 mg/kg | [2] |
| Administration | Oral, daily for 35 days | [2] |
| Tumor Establishment | 16-18 days post-injection | [2] |
| Efficacy Outcome | Potently inhibited xenograft growth and decreased estimated daily tumor growth. | [2] |
| Biomarker Changes | BRD4 protein degradation; c-Myc, Bcl-xL, and cyclin D1 downregulation in tumor tissues. | [2][9] |
| Toxicity | Well-tolerated doses. | [2] |
Table 4: this compound Efficacy in Neuroblastoma Xenograft Model
| Parameter | Details | Reference |
| Cell Line | SK-N-BE(2) | [5] |
| Animal Model | Nude mice (n=8 per group) | [5] |
| This compound Dose | 5 mg/kg | [5] |
| Administration | Intraperitoneal (i.p.), every day for 20 days | [5] |
| Vehicle Control | Vehicle control | [5] |
| Efficacy Outcome | Profoundly reduced tumor growth. | [5] |
| Biomarker Changes | Downregulation of BRD4 and MYCN protein expression. Reduced Ki67 positive cells. | [5] |
| Toxicity | No statistically significant difference in body weight gain. No other obvious toxic effects found. | [5] |
Table 5: this compound Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
| Parameter | Details | Reference |
| Cell Line | CCRF-CEM | [10] |
| Animal Model | Nude mice (n=5 per group) | [10] |
| This compound Dose | 10 mg/kg | [10] |
| Administration | Intraperitoneal (i.p.), every day for 14 days | [10] |
| Vehicle Control | Vehicle control | [10] |
| Efficacy Outcome | Significantly inhibited tumor growth and reduced final tumor weight. | [10] |
| Biomarker Changes | Downregulation of BRD4 and c-Myc expression. Reduced Ki67 and increased cleaved-caspase 3 staining. | [10] |
| Toxicity | No significant difference in mice body mass. | [10] |
Experimental Protocols
Protocol 1: General Animal Handling and Tumor Cell Implantation
-
Animal Model: Utilize immunodeficient mice (e.g., Nude, SCID, NOD/SCID gamma) appropriate for the cell line being used.[2][4][5][11] House animals in a pathogen-free environment, adhering to institutional animal care and use committee (IACUC) guidelines.
-
Cell Culture: Culture the selected cancer cell line (e.g., HGC27, TPC-1, SK-N-BE(2)) under recommended sterile conditions.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in an appropriate medium, such as a PBS and Matrigel mixture, to a final concentration typically between 1x10⁶ and 1x10⁷ cells per 100-200 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge needle.
-
Monitor animals for recovery from anesthesia.
-
Protocol 2: this compound Formulation and Administration
-
This compound Reconstitution:
-
This compound is typically supplied as a powder. For in vivo use, it must be formulated into a solution or suspension.
-
For Intraperitoneal (i.p.) Injection: A common vehicle is 10% Kolliphor® HS15 in sterile water or a solution of DMSO, PEG300, Tween80, and saline.[4][11] A suggested formulation protocol:
-
For Oral Gavage: Formulate this compound in a vehicle suitable for oral administration, such as a solution containing DMSO and corn oil.[2][11]
-
-
Dosing and Administration Schedule:
-
Dosing can range from 5 mg/kg to 25 mg/kg, administered daily.[2][5]
-
Calculate the injection volume based on the individual animal's body weight.
-
Administer the drug via the chosen route (i.p. or oral) at the same time each day for the duration of the study (typically 14-35 days).[2][4][10]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Protocol 3: Tumor Measurement and Animal Monitoring
-
Tumor Growth Monitoring:
-
Animal Well-being:
-
Study Endpoint:
Protocol 4: Pharmacodynamic Analysis
-
Tissue Collection: Collect tumors and other relevant organs at the end of the study. Flash-freeze a portion for protein/RNA analysis and fix the remainder in formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Immunohistochemistry (IHC):
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced BRD4 degradation and downstream effects.
Experimental Workflow for In Vivo Xenograft Study
Caption: Standard workflow for an this compound in vivo xenograft efficacy study.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 8. This compound Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for ARV-825 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-825 is a potent and selective small molecule inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins. It is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4 proteins, which are crucial epigenetic readers involved in the transcriptional regulation of key oncogenes like c-Myc.[1] this compound is comprised of a ligand for the BET bromodomains linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding action recruits BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation of BRD4 results in the downregulation of c-Myc, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][3][4][5][6] These application notes provide detailed protocols for the solubilization and use of this compound in in vitro studies.
Data Presentation: this compound Solubility
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), making it a suitable solvent for preparing stock solutions for in vitro experiments. For aqueous-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (108.29 mM) | Selleck Chemicals[7] |
| DMSO | ~1 mg/mL | Cayman Chemical[8] |
| Dimethyl Formamide | ~15 mg/mL | Cayman Chemical[8] |
| Water | Insoluble | Selleck Chemicals[7] |
| Ethanol | 3-6 mg/mL | Selleck Chemicals[7] |
Note: The solubility of this compound in DMSO can be affected by the purity of the solvent and the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[7]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 923.43 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 923.43 g/mol = 0.0092343 g = 9.23 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 9.23 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
In Vitro Cell Viability Assay (e.g., MTT or CCK-8)
This protocol provides a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines may be required.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 nM to 1000 nM.[1]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Viability Measurement:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[1]
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570 and 600 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro studies.
Caption: Simplified signaling pathway of this compound leading to BRD4 degradation and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assessment of ARV-825 using MTT/CCK-8 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-825 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4, for degradation.[1][2] As a heterobifunctional molecule, this compound links a ligand for the BET bromodomains to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding facilitates the recruitment of BRD4 to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] The degradation of BRD4, a critical epigenetic reader, results in the downregulation of key oncogenes such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in various cancer cells.[4][5][6]
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).
Principle of the Assays
Both MTT and CCK-8 assays are reliable methods for determining cell viability.
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The insoluble formazan crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.[7]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[9][10] The amount of formazan generated is directly proportional to the number of viable cells and can be measured by absorbance.[11] The CCK-8 assay is generally considered more convenient than the MTT assay as it does not require a solubilization step.[12]
Data Presentation
The following table summarizes the in vitro efficacy of this compound as determined by cell viability assays in various cancer cell lines.
| Cell Line Type | Cell Line | Assay Type | IC50 (nM) | Treatment Duration (hours) |
| Gastric Cancer | MGC803 | CCK-8 | <100 | 72 |
| Gastric Cancer | HGC27 | CCK-8 | <100 | 72 |
| Neuroblastoma | IMR-32 | CCK-8 | ~10 | 72 |
| Neuroblastoma | SK-N-BE(2) | CCK-8 | ~10 | 72 |
| Thyroid Carcinoma | TPC-1 | MTT | ~25-250 | 48-96 |
| Cholangiocarcinoma | HuCCT1 | CCK-8 | <50 | 96 |
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (for MTT assay)[1]
-
Solubilization solution for MTT (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[13]
-
Phosphate Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
General Workflow Diagram
Caption: General workflow for assessing cell viability after this compound treatment.
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8][12] The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[1]
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in culture medium from your stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[1][14]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7] Readings should be taken within 1 hour of solubilization.
-
Protocol 2: CCK-8 Assay
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol (Step 1).
-
-
Drug Treatment:
-
Follow the same drug treatment procedure as described in the MTT assay protocol (Step 2).
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[1]
-
-
Determine IC50:
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
This compound Signaling Pathway
Caption: Mechanism of this compound leading to cancer cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Note: Quantifying ARV-825 Induced Apoptosis using the Caspase-Glo® 3/7 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-825 is a potent, small-molecule PROTAC (Proteolysis Targeting Chimera) designed to selectively target Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4, for degradation.[1][2] By hijacking the body's own ubiquitin-proteasome system, this compound effectively removes these proteins from the cellular environment.[3] The degradation of BRD4, a key epigenetic reader, leads to the transcriptional downregulation of oncogenes such as c-Myc and anti-apoptotic proteins like Bcl-xL and BCL-2.[1][4] This disruption of critical cell survival pathways ultimately triggers the intrinsic apoptotic cascade, making this compound a promising therapeutic agent in oncology.[1][4]
The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][6][7] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[5][7] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[5][6][8] This application note provides a detailed protocol for utilizing the Caspase-Glo® 3/7 Assay to quantify apoptosis induced by this compound in a cell-based model.
Signaling Pathway of this compound Induced Apoptosis
This compound functions as a heterobifunctional molecule, simultaneously binding to BRD4 and the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The subsequent decrease in BRD4 levels leads to the downregulation of its target genes, including the proto-oncogene c-Myc.[1][3] Reduced c-Myc expression, in turn, decreases the transcription of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3][4] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, an initiator caspase, then cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently measuring the induction of apoptosis using the Caspase-Glo® 3/7 Assay.
Materials
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., human cancer cell line)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
White-walled, clear-bottom 96-well plates suitable for luminescence readings
-
Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8090)
-
Luminometer
-
Standard laboratory equipment (e.g., multichannel pipette, incubator)
Procedure
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 0.1 nM to 10 µM).[3]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Optionally, include a positive control for apoptosis induction (e.g., staurosporine).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][3]
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature before use.[8]
-
Prepare the Caspase-Glo® 3/7 Reagent by transferring the entire volume of the buffer into the bottle containing the substrate. Mix by gentle inversion until the substrate is thoroughly dissolved.[8]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1][9]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[1]
-
Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds at a low speed.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[5]
-
-
Data Analysis:
-
Subtract the average luminescence value of the blank wells (medium and reagent only) from all other measurements.
-
Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-increase in caspase activity.[3]
-
Plot the fold-change in caspase activity against the concentration of this compound to generate a dose-response curve.
-
Experimental Workflow
The overall workflow for assessing this compound-induced apoptosis using the Caspase-Glo® 3/7 Assay is depicted below.
Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.
Data Presentation
The quantitative data obtained from the Caspase-Glo® 3/7 assay can be effectively summarized in a table to facilitate comparison between different treatment conditions.
| This compound Conc. (nM) | Incubation Time (hr) | Average Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| 0 (Vehicle) | 24 | 15,234 | 1,287 | 1.0 |
| 10 | 24 | 28,945 | 2,543 | 1.9 |
| 50 | 24 | 76,170 | 6,123 | 5.0 |
| 100 | 24 | 152,340 | 12,876 | 10.0 |
| 250 | 24 | 243,744 | 21,543 | 16.0 |
| 0 (Vehicle) | 48 | 18,345 | 1,567 | 1.0 |
| 10 | 48 | 45,863 | 3,987 | 2.5 |
| 50 | 48 | 128,415 | 11,098 | 7.0 |
| 100 | 48 | 293,520 | 25,432 | 16.0 |
| 250 | 48 | 440,280 | 38,765 | 24.0 |
Note: The data presented in this table is representative and will vary depending on the cell line, experimental conditions, and specific activity of the this compound batch.
Conclusion
The Caspase-Glo® 3/7 Assay provides a robust and sensitive method for quantifying the apoptotic effects of this compound. Its simple "add-mix-measure" format makes it amenable to high-throughput screening, enabling efficient dose-response and time-course studies.[5][8] By following the detailed protocol outlined in this application note, researchers can reliably assess the pro-apoptotic activity of this compound and other targeted protein degraders, contributing to a deeper understanding of their therapeutic potential in cancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 6. ulab360.com [ulab360.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Annexin V/PI Staining for Apoptosis Following ARV-825 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-825 is a potent, small molecule PROTAC (Proteolysis Targeting Chimera) that induces the degradation of bromodomain and extraterminal domain (BET) proteins, primarily BRD4.[1][2] By recruiting BRD4 to the E3 ubiquitin ligase cereblon, this compound leads to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation of BRD4 has profound effects on gene transcription, leading to the downregulation of key oncogenes such as c-Myc.[4][5][6] The suppression of these survival signals ultimately triggers the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in various cancers.[7][8][9]
Annexin V/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[12][13] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[11][12] However, in late-stage apoptosis and necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the cellular DNA.[12][13] This dual-staining method allows for the quantitative assessment of apoptosis induced by compounds like this compound.[14][15][16]
These application notes provide a detailed protocol for inducing apoptosis with this compound and subsequently quantifying the apoptotic cell population using Annexin V/PI staining and flow cytometry.
Signaling Pathway of this compound Induced Apoptosis
This compound-mediated degradation of BRD4 initiates a cascade of events culminating in programmed cell death. The primary mechanism involves the disruption of transcriptional programs essential for cancer cell survival. Degradation of BRD4 leads to a significant downregulation of the oncogene c-Myc, a master regulator of cell proliferation and survival.[4][5][6] This, in turn, results in decreased expression of anti-apoptotic proteins from the BCL-2 family, such as Bcl-xL.[4][5] The imbalance between pro- and anti-apoptotic BCL-2 family proteins disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c. This triggers the activation of the intrinsic apoptotic pathway, involving the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 and caspase-7.[5][14] These executioner caspases cleave key cellular substrates, such as PARP, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow
The general workflow for assessing apoptosis after this compound treatment involves several key stages. It begins with cell culture and treatment with this compound. Following the incubation period, cells are harvested, washed, and then stained with Annexin V and Propidium Iodide. The stained cells are then promptly analyzed using a flow cytometer to quantify the different cell populations (viable, early apoptotic, and late apoptotic/necrotic).
Caption: Experimental workflow for apoptosis assays.
Quantitative Data Presentation
Treatment with this compound is expected to induce a dose-dependent increase in apoptosis. The following table summarizes representative quantitative data from Annexin V/PI staining experiments.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 25 | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.3 |
| 100 | 55.9 ± 4.2 | 32.8 ± 3.1 | 11.3 ± 1.9 |
| 250 | 30.1 ± 3.8 | 51.6 ± 4.5 | 18.3 ± 2.4 |
| Data are presented as mean ± standard deviation from three independent experiments.[14] |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by a fluorochrome-conjugated Annexin V.[12][14] Late-stage apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.[12][14]
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell line and complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. It is also advisable to include a positive control for apoptosis induction (e.g., staurosporine).[14]
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[14]
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).
-
Combine the detached adherent cells with their corresponding supernatant from the previous step.[14]
-
For suspension cells, collect the entire cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[14]
-
-
Cell Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.[14]
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[14]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[14]
-
Add 5-10 µL of PI staining solution.[14]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[14]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.[14]
-
Collect a minimum of 10,000 events per sample.[14]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative[14]
-
Early apoptotic cells: Annexin V-positive and PI-negative[14]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[14]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Semantic Scholar [semanticscholar.org]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 degrader this compound produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of BRD4 Protein Degradation by ARV-825 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably MYC[1][2]. Its overexpression and aberrant activity are implicated in the pathogenesis of various cancers, making it a prime therapeutic target[3][4][5]. ARV-825 is a novel therapeutic agent known as a Proteolysis Targeting Chimera (PROTAC). This bifunctional molecule induces the degradation of BRD4 by hijacking the cell's own protein disposal machinery, offering a more potent and sustained suppression of downstream signaling compared to traditional small-molecule inhibitors[2][6][7].
Principle of the Assay
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that binds to the E3 ubiquitin ligase, Cereblon (CRBN)[6][7]. This dual binding brings BRD4 into close proximity with the E3 ligase, facilitating the ubiquitination of BRD4 and marking it for degradation by the 26S proteasome[1][2].
Immunohistochemistry (IHC) is an essential technique used to visualize the expression and spatial localization of proteins within the morphological context of a tissue[3]. By applying IHC to tumor samples, researchers can assess the pharmacodynamic effects of this compound. A significant reduction in the nuclear staining intensity of BRD4 in this compound-treated tumor tissues compared to vehicle-treated controls serves as a direct indicator of successful target protein degradation[3][8].
Quantitative Data Summary
The efficacy of this compound in degrading BRD4 has been quantified across various preclinical models. The following table summarizes key findings on BRD4 reduction following treatment.
| Cancer Type / Model | Treatment | Assay Method | Result | Reference |
| Neuroblastoma (Xenograft) | This compound | Western Blot | Significant downregulation of BRD4 protein expression in tumors vs. control. | [2] |
| Gastric Cancer (Xenograft) | This compound | Immunohistochemistry | Significant downregulation of BRD4 protein levels in tumors vs. control. | [8] |
| Rat Skin (Surrogate Tissue) | ARCC-29 (BRD4 PROTAC) 2 mg/kg, once weekly | Immunohistochemistry | 60-90% reduction in BRD4 levels compared to vehicle. | [9] |
| Rat Skin (Surrogate Tissue) | ARCC-29 (BRD4 PROTAC) 0.3 mg/kg, twice weekly | Immunohistochemistry | 10-30% decrease in BRD4 levels compared to vehicle. | [9] |
| Human PBMCs (ex-vivo) | ARCC-29 (BRD4 PROTAC) | Flow Cytometry | BRD4 levels reduced to 6-35% of vehicle control. | [9] |
Mechanism of Action: this compound-Mediated BRD4 Degradation
The diagram below illustrates the catalytic mechanism by which this compound induces the degradation of the BRD4 protein.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Identifying ARV-825 Off-Target Effects in Proteomics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-target effects of ARV-825 in proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] Its primary targets are BRD4, a key epigenetic reader involved in gene expression, as well as other BET family members, BRD2 and BRD3.[1][2]
Q2: How does this compound work?
This compound works by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target BET proteins.[1][3] This proximity leads to the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[1][3] This targeted degradation results in a sustained downregulation of BET proteins and their associated signaling pathways, such as the c-Myc pathway.[1][4]
Q3: What are the known on-target effects of this compound besides BRD4 degradation?
In addition to BRD4, this compound potently degrades other members of the BET family, namely BRD2 and BRD3.[1][2] This is due to the conserved nature of the bromodomains within the BET family.[1]
Q4: What are the potential off-target effects of this compound in proteomic studies?
While this compound is designed for selectivity towards BET proteins, its use of a pomalidomide-based E3 ligase binder introduces the potential for off-target degradation of other proteins.[1] A known class of off-targets for such binders are zinc-finger (ZF) proteins.[1]
Q5: How can I identify off-target effects of this compound in my experiments?
Global proteomic analysis using mass spectrometry is the most comprehensive method for identifying off-target effects.[1] Techniques such as label-free quantification (LFQ) or tandem mass tagging (TMT) can be used to compare protein abundance in cells treated with this compound versus a vehicle control.[1]
Q6: What is a recommended treatment timeframe with this compound to distinguish direct off-targets from secondary effects in a proteomics experiment?
To differentiate between direct off-target degradation and downstream secondary effects, it is advisable to use shorter treatment times, typically less than 6 hours.[1] This helps to capture the initial protein degradation events before widespread changes in gene expression and protein synthesis occur.[1]
Troubleshooting Guide
Issue 1: My proteomic data shows degradation of proteins other than BRD2, BRD3, and BRD4.
-
Possible Cause 1: Off-target degradation.
-
Troubleshooting Steps:
-
Validate with an orthogonal method: Confirm the degradation of potential off-targets using Western blotting with specific antibodies.[1]
-
Perform a dose-response experiment: Analyze the degradation of the potential off-target at various concentrations of this compound to see if it follows a similar dose-dependency as BRD4 degradation.[1]
-
Use a negative control: Treat cells with an inactive analogue of this compound. If the protein is still degraded, the effect may not be specific to the PROTAC mechanism.[1]
-
-
-
Possible Cause 2: Secondary effects.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze protein levels at earlier time points (e.g., 1, 2, 4 hours) to distinguish direct degradation from later, secondary effects.
-
Pathway analysis: Use bioinformatics tools to determine if the unexpectedly degraded proteins are part of pathways downstream of BET protein degradation.
-
-
Issue 2: I am not observing efficient degradation of the target proteins (BRD2, BRD3, BRD4).
-
Possible Cause 1: Suboptimal this compound concentration or treatment time.
-
Troubleshooting Steps:
-
Optimize concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
Optimize treatment time: Conduct a time-course experiment to identify the time point of maximal degradation.
-
-
-
Possible Cause 2: Low expression of Cereblon (CRBN).
-
Troubleshooting Steps:
-
Assess CRBN expression: Check the expression level of CRBN in your cell line using Western blot or by consulting public databases. Low CRBN expression can lead to reduced efficacy of this compound.[1]
-
-
-
Possible Cause 3: Issues with this compound compound.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure proper storage and handling of the this compound compound. Consider purchasing from a reputable supplier.
-
Check solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to cell culture media.
-
-
Issue 3: My proteomic data is highly variable between replicates.
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Standardize cell culture and treatment: Ensure that cell passage number, confluency, and treatment conditions are consistent across all replicates.[1]
-
Standardize protein extraction and digestion: Use a consistent protocol for cell lysis, protein quantification, and enzymatic digestion to minimize variability.
-
-
Quantitative Data Summary
The following table summarizes the on-target proteins of this compound and their reported binding affinities and degradation concentrations. These values can vary depending on the cell line and experimental conditions.
| Target Protein | Ligand Binding (Kd) | Half-maximal Degradation (DC50) | Cell Line | Reference |
| BRD4 (BD1) | 90 nM | < 1 nM | CA46 | [3][5] |
| BRD4 (BD2) | 28 nM | < 1 nM | CA46 | [3][5] |
| BRD2 | Not specified | Degraded | Gastric Cancer Cells | [2] |
| BRD3 | Not specified | Degraded | Gastric Cancer Cells | [2] |
Experimental Protocols
General Protocol for Off-Target Identification using Mass Spectrometry-Based Proteomics [1]
This protocol provides a general workflow for identifying on- and off-target effects of this compound.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration and for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.
-
Include a vehicle control (e.g., DMSO) and ideally a negative control compound.
-
Perform experiments in biological triplicate.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide samples using a C18 column.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS).
-
Acquire data in a label-free (LFQ) or tandem mass tag (TMT) quantification mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Statistically analyze the data to identify proteins with significantly altered abundance in this compound treated samples compared to controls.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed protein changes.
-
Visualizations
References
Optimizing ARV-825 concentration for maximum degradation
Welcome to the technical support center for ARV-825. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum degradation of target proteins using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hetero-bifunctional PROTAC (Proteolysis Targeting Chimera) that is designed to selectively target Bromodomain and Extra-Terminal domain (BET) proteins, including BRD2, BRD3, and BRD4, for degradation.[1][2][3] It consists of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4][5] This proximity leads to the ubiquitination of the BET proteins, marking them for degradation by the cell's natural protein disposal system, the proteasome.[1][3] This targeted degradation leads to the suppression of key oncogenes like c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, for most cancer cell lines, the effective concentration for BRD4 degradation (DC50) is typically in the low nanomolar range (<1 nM to 50 nM).[4][6] For cell viability assays (IC50), concentrations can range from the low nanomolar to the low micromolar range.[1][7] It is recommended to perform a dose-response experiment starting from 0.1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental goals.[1]
Q3: I am observing a decrease in protein degradation at higher concentrations of this compound. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8][9] At very high concentrations, this compound is more likely to form binary complexes with either the target protein (BRD4) or the E3 ligase (CRBN) separately, rather than the productive ternary complex required for degradation.[8][9] This leads to a bell-shaped dose-response curve where the degradation effect decreases at supra-optimal concentrations.[9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[8]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response to this compound:
-
Low Cereblon (CRBN) Expression: The efficacy of this compound is dependent on the expression level of the E3 ligase CRBN.[7][10] Cell lines with low CRBN expression may exhibit reduced sensitivity to this compound. It is advisable to check the CRBN expression level in your cell line of interest.[11]
-
Poor Cell Permeability: Although generally cell-permeable, issues with cellular uptake can occur with large molecules like PROTACs.[8][12][13] Ensure proper dissolution and handling of the compound.
-
Compound Instability: Assess the stability of this compound in your cell culture medium over the time course of your experiment.[8]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can impact the efficiency of the ubiquitin-proteasome system and, consequently, the effectiveness of this compound.[8]
Q5: Are there any known off-target effects of this compound?
A5: While designed for selectivity towards BET proteins, PROTACs that utilize a pomalidomide-based E3 ligase binder, like this compound, have the potential for off-target degradation of other proteins, notably zinc-finger (ZF) proteins.[11] It is recommended to validate key findings with orthogonal methods, such as Western blotting for specific potential off-targets, to confirm the specificity of the observed effects.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low BRD4 degradation | 1. Suboptimal this compound concentration. 2. Low CRBN expression in the cell line.[7][10] 3. Poor cell permeability or compound instability.[8] 4. Incorrect experimental procedure. | 1. Perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to find the optimal concentration.[1] 2. Verify CRBN expression levels via Western Blot or qPCR.[11] 3. Ensure proper compound dissolution and check for stability in media. 4. Review the detailed experimental protocol for Western Blotting. |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes at supra-optimal concentrations.[8][9] | Perform a wide dose-response curve to identify the optimal concentration for maximal degradation and avoid using concentrations that are too high.[8] |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Variation in treatment duration or drug concentration. 3. Inconsistent cell health or passage number.[8] | 1. Ensure uniform cell seeding across all wells/plates. 2. Use precise pipetting techniques and ensure consistent incubation times. 3. Standardize cell culture conditions and use cells within a defined passage number range.[8] |
| High cytotoxicity in normal/non-cancerous cells | The concentration of this compound may be too high for the specific normal cell line.[9] | 1. Perform a dose-response experiment on both normal and cancer cell lines to identify a therapeutic window.[9] 2. Reduce the treatment duration for normal cells.[9] |
| Unexpected changes in other protein levels | 1. Off-target degradation.[11] 2. Downstream secondary effects of BRD4 degradation.[11] | 1. Validate potential off-targets using Western Blot.[11] 2. Perform a time-course experiment to distinguish between early direct degradation and later secondary effects.[11] |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across various cancer cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| IMR-32 | Neuroblastoma | ~7.0 | 72 | [7] |
| SH-SY5Y | Neuroblastoma | ~53.7 | 72 | [7] |
| SK-N-SH | Neuroblastoma | ~146.9 | 72 | [7] |
| SK-N-BE(2) | Neuroblastoma | ~232.8 | 72 | [7] |
| HGC27 | Gastric Cancer | <50 | 72 | [2] |
| MGC803 | Gastric Cancer | <50 | 72 | [2] |
| TPC-1 | Thyroid Carcinoma | ~25-50 | 72 | [2] |
| 22RV1 | Prostate Cancer | 0.57 | 72 | [2] |
| NAMALWA | Burkitt's Lymphoma | 1 | 72 | [2] |
| CA46 | Burkitt's Lymphoma | 1 | 72 | [2] |
Table 2: Half-Maximal Degradation Concentration (DC50) of this compound for BRD4
| Cell Line | Cancer Type | DC50 (nM) | Treatment Duration | Reference |
| Multiple Cell Lines | Various | <1 | Overnight | [4] |
| 22RV1 | Prostate Cancer | 0.57 | 24 hours | [6] |
| NAMALWA | Burkitt's Lymphoma | 1 | Overnight | [6] |
| CA46 | Burkitt's Lymphoma | 1 | Overnight | [6] |
Detailed Experimental Protocols
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream proteins like c-MYC following this compound treatment.[1]
Methodology:
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][2]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-15% Tris-glycine polyacrylamide gel.[1][2]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein levels, normalized to the loading control.[1]
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][7]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours until the color develops.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using software like GraphPad Prism.[1]
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Optimizing ARV-825 In Vitro Treatment
Welcome to the technical support center for ARV-825, a potent proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, primarily BRD4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to determine the optimal treatment time for this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected timeframe for BRD4 degradation after this compound treatment?
A1: this compound induces rapid and sustained degradation of BRD4. In many cancer cell lines, significant degradation of BRD4 can be observed as early as 6 hours post-treatment. The degradation is often long-lasting, with studies showing that even after the removal of this compound from the cell culture medium, BRD4 protein levels may not recover for up to 24 hours.[1]
Q2: How long should I treat my cells with this compound to observe downstream effects like c-Myc suppression and apoptosis?
A2: The suppression of downstream targets such as c-Myc typically follows the degradation of BRD4 and can also be observed within hours of treatment.[1][2] For observing effects on cell viability, cell cycle arrest, and apoptosis, longer incubation times are generally required. Common time points for these assays in published studies range from 24 to 96 hours.[3][4][5] It is crucial to perform a time-course experiment to determine the optimal window for your specific cell line and experimental endpoint.
Q3: Does the optimal treatment time for this compound vary between different cell lines?
A3: Yes, the optimal treatment time can vary significantly between different cell lines. This variability can be due to several factors, including the basal expression levels of BRD4 and Cereblon (CRBN), the E3 ligase component recruited by this compound, as well as the cell line's intrinsic proliferation rate and metabolic activity.[6] Therefore, it is essential to empirically determine the optimal treatment duration for each new cell line being studied.
Q4: What are the key considerations when designing a time-course experiment for this compound?
A4: When designing a time-course experiment, it is important to select a range of time points that will capture the onset, peak, and duration of the expected biological effects. For BRD4 degradation, consider early time points (e.g., 2, 4, 6, 8 hours) and at least one later time point (e.g., 24 hours). For downstream effects like apoptosis, a broader range of time points is recommended (e.g., 24, 48, 72, 96 hours). Always include a vehicle-treated control (e.g., DMSO) for each time point.
Troubleshooting Guide
Issue 1: Inconsistent BRD4 Degradation at a Fixed Time Point
-
Possible Cause: Cell density and confluency can significantly impact cellular processes and drug response.
-
Suggestion: Ensure consistent cell seeding density across all experiments. It is recommended to perform experiments when cells are in the logarithmic growth phase and at a confluency that avoids contact inhibition.
Issue 2: Minimal Downstream Effects Despite Effective BRD4 Degradation
-
Possible Cause: The timing of analysis may not be optimal for observing the desired downstream phenotype. There can be a temporal delay between target degradation and subsequent cellular responses.
-
Suggestion: Perform a detailed time-course experiment to analyze downstream markers (e.g., c-Myc, cleaved PARP, Annexin V staining) at multiple time points after confirming BRD4 degradation.
Issue 3: High Cell Death at Early Time Points
-
Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to rapid and widespread cytotoxicity that can mask more subtle, time-dependent effects.
-
Suggestion: Perform a dose-response experiment at a fixed, early time point (e.g., 24 hours) to identify a concentration that effectively degrades BRD4 without causing excessive immediate cell death. Use this optimized concentration for subsequent time-course experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound treatment from various studies.
Table 1: BRD4 Degradation Time in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Time for Significant Degradation | Reference |
| Burkitt's Lymphoma cells | Lymphoma | pM range | ~6 hours | |
| Cholangiocarcinoma cells | Cholangiocarcinoma | Not specified | 24 hours (sustained) | [1] |
| Thyroid Carcinoma cells | Thyroid Cancer | 100 nM | 24 hours | [7] |
Table 2: Time-Dependent Effects of this compound on Cellular Phenotypes
| Cell Line | Cancer Type | This compound Concentration | Effect | Time Point | Reference |
| Neuroblastoma cells | Neuroblastoma | Varies | Cell Cycle Arrest & Apoptosis | Not specified | [3][8] |
| Gastric Cancer cells | Gastric Cancer | Varies | Cell Cycle Block & Apoptosis | 72 hours | [4] |
| B cell Lymphoma cells | Lymphoma | Not specified | Increased Caspase 3/7 | 24-48 hours | [9] |
| ER-positive Breast Cancer cells | Breast Cancer | 50 nM | Growth Suppression | 96 hours | [5] |
Experimental Protocols
Protocol 1: Time-Course Analysis of BRD4 Degradation by Western Blot
-
Cell Seeding: Plate cells at a predetermined optimal density in multi-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) post-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the relative level of BRD4 protein at each time point compared to the vehicle control.
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
-
Cell Seeding: Plate cells in multi-well plates at an appropriate density.
-
Drug Treatment: Treat cells with this compound or vehicle control.
-
Time Points: At desired time points (e.g., 24, 48, 72, 96 hours), harvest both adherent and floating cells.
-
Staining: Stain the cells with an Annexin V/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) at each time point.
Visualizations
References
- 1. BRD4 degrader this compound produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The BET inhibitor/degrader this compound prolongs the growth arrest response to Fulvestrant + Palbociclib and suppresses proliferative recovery in ER-positive breast cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 8. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ARV-825 Technical Support Center: Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ARV-825 in cell culture media. All experimental protocols are detailed, and quantitative data is summarized for ease of reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective BET (Bromodomain and Extra-Terminal) protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that consists of a ligand for the target protein (BRD4) and a ligand for an E3 ubiquitin ligase, Cereblon (CRBN), joined by a chemical linker.[1][2] This dual-binding action brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[3][4] By degrading BRD4, this compound disrupts the transcription of key oncogenes, most notably c-MYC, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.[2][3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How long is this compound stable in cell culture media?
A3: While specific half-life data in various cell culture media is not extensively published, studies have shown that this compound demonstrates activity in cell culture for up to 72 hours.[3] However, the stability of this compound can be influenced by several factors, including the pH of the media and the presence of serum. One study noted pH-dependent hydrolytic degradation of this compound.[5] It is recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q4: What are the known on-target and potential off-target effects of this compound?
A4: The primary on-target effects of this compound are the degradation of BET family proteins, including BRD4, BRD2, and BRD3.[3][4] This leads to the downregulation of their transcriptional targets, most notably c-MYC.[3] As with other PROTACs that utilize a thalidomide-based ligand for CRBN, there is a potential for off-target degradation of other proteins, particularly zinc-finger proteins. It is advisable to confirm on-target effects and assess potential off-targets using orthogonal methods, such as proteomics.
Q5: What is the "hook effect" and is it relevant for this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein is reduced. This occurs because the bifunctional PROTAC molecules can form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can result in a bell-shaped dose-response curve. The hook effect has been observed with this compound and should be considered when designing dose-response experiments.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of this compound activity in long-term experiments (>48 hours) | Degradation in cell culture media: this compound may undergo hydrolytic degradation, especially in media with a non-optimal pH.[5] | - Determine the stability of this compound in your specific cell culture medium using the protocol provided below.- Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments.- Ensure the pH of your cell culture medium is stable throughout the experiment. |
| Inconsistent results between experiments | Variability in this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. | - Aliquot the DMSO stock solution into single-use vials and store at -80°C.- Prepare fresh dilutions in cell culture media for each experiment. |
| Inconsistent cell culture conditions: Cell density, passage number, and serum concentration can affect cellular response to this compound. | - Standardize cell seeding density and passage number for all experiments.- Use a consistent batch and concentration of serum. | |
| No or low degradation of BRD4 observed | Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line or may be in the range of the "hook effect". | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation.[2] |
| Low expression of Cereblon (CRBN): The E3 ligase CRBN is essential for this compound-mediated degradation.[3] | - Check the expression level of CRBN in your cell line using Western blot or by consulting public databases. | |
| Poor cell permeability: Although generally cell-permeable, issues with cellular uptake can occur. | - Ensure complete dissolution of this compound in the cell culture media. | |
| Unexpected cytotoxicity in control cells | DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Metric | Cell Line | Value |
| IC50 (72h) | Gastric Cancer (HGC27, MGC803) | ~10-30 nM[3] |
| Acute Myeloid Leukemia (various) | 2-50 nM[5] | |
| DC50 (BRD4 Degradation) | Prostate Cancer (22RV1) | 0.57 nM[7] |
| Burkitt's Lymphoma (NAMALWA) | < 1 nM[1][7] | |
| Burkitt's Lymphoma (CA46) | < 1 nM[1][7] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
Objective: To determine the half-life of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium (with and without 10% FBS) from a 10 mM DMSO stock.
-
Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Quenching and Sample Preparation: Immediately add the 100 µL aliquot to a tube containing 200 µL of cold acetonitrile with the internal standard to stop any further degradation and precipitate proteins. Vortex and centrifuge the samples.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the natural logarithm of the percentage of remaining this compound against time to determine the degradation rate constant and the half-life.
Protocol 2: Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 protein following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Perform densitometry analysis on the protein bands to quantify the levels of BRD4 and c-MYC relative to the loading control.
Visualizations
Caption: this compound mediated degradation of BRD4 and its downstream effects on the c-MYC pathway.
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of ARV-825
Welcome to the technical support center for ARV-825. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a particular focus on its characteristic poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4, for degradation.[1][2] It is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5][6] This dual binding brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][3] By eliminating BRD4, this compound downregulates the expression of key oncogenes, most notably c-MYC, which in turn inhibits cell proliferation, arrests the cell cycle, and induces apoptosis in cancer cells.[3][6][7]
Q2: I am not observing the expected level of BRD4 degradation in my cell-based assay. What could be the issue?
A2: A common reason for a discrepancy between the expected and observed activity of this compound is its poor cell permeability.[8] PROTACs like this compound are large molecules with high molecular weights and polar surface areas, which can hinder their ability to efficiently cross the cell membrane and reach their intracellular targets.[8] Other potential issues include suboptimal compound concentration or incubation time, low expression of Cereblon (CRBN) in your cell line, or problems with the compound's solubility and stability in your assay medium.
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at very high concentrations of the compound.[9] This occurs because at excessive concentrations, this compound is more likely to form separate binary complexes with either BRD4 or the E3 ligase, rather than the productive ternary complex (BRD4-ARV-825-E3 ligase) required for degradation.[9] This can result in a bell-shaped dose-response curve.[9] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Problem: My this compound stock solution in DMSO precipitates when diluted into my aqueous cell culture medium.
Possible Cause: this compound has poor aqueous solubility.[8] The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is not high enough to maintain its solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid cellular toxicity. However, you may need to test the tolerance of your specific cell line to slightly higher concentrations if solubility is a major issue.
-
Use a Co-solvent: Consider using a different or additional water-miscible organic solvent in your stock solution, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400). Always perform a vehicle control to ensure the solvent mixture does not affect your experimental results.
-
Gentle Warming: Gently warming the solution may aid in dissolution, but be cautious as this could potentially degrade the compound.
-
Sonication: Brief sonication of the diluted solution can help to break up aggregates and improve dispersion.
-
Reduce Final Compound Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound in your experiments.
Issue 2: Low or No Observed BRD4 Degradation
Problem: I am not observing significant degradation of BRD4 by Western blot, even at concentrations where this compound is reported to be active.
Possible Causes:
-
Poor Cell Permeability: The compound is not efficiently entering the cells.
-
Suboptimal Concentration or Incubation Time: The concentration range or the duration of treatment may not be optimal for your specific cell line.
-
Low Cereblon (CRBN) Expression: The E3 ligase recruited by this compound may be expressed at low levels in your cell line.
-
Proteasome Inhibition: The proteasome may be inhibited in your experimental system, preventing the degradation of ubiquitinated BRD4.
Troubleshooting Steps:
-
Optimize Concentration and Time:
-
Dose-Response Experiment: Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the half-maximal degradation concentration (DC50).
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) at a fixed, effective concentration to identify the optimal treatment duration.
-
-
Assess CRBN Expression: Check the expression level of CRBN in your cell line of interest using Western blotting or by consulting public databases. If CRBN expression is low, consider using a different cell line.
-
Confirm Proteasome Activity: As a positive control for the degradation pathway, co-treat cells with a known proteasome inhibitor (e.g., MG132). This should rescue BRD4 from degradation by this compound, confirming that the ubiquitin-proteasome system is active.
-
Consider Permeability-Enhancing Strategies (for advanced users):
-
Amide-to-Ester Substitution: Chemical modification of the linker by replacing an amide bond with an ester can reduce the number of hydrogen bond donors and improve cell permeability.[4] This would require sourcing or synthesizing an analog of this compound.
-
Linker Optimization: Modifying the linker to be shorter or more rigid can also enhance permeability.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | |||
| BRD4 BD1 | 90 nM | - | [4][10] |
| BRD4 BD2 | 28 nM | - | [4][10] |
| In Vitro Efficacy | |||
| IC50 (Cell Viability) | |||
| Gastric Cancer (MGC803, HGC27) | <100 nM | MGC803, HGC27 | [11] |
| Neuroblastoma (IMR-32, SK-N-BE(2)) | ~7-233 nM | IMR-32, SK-N-BE(2) | [10] |
| Thyroid Carcinoma (TPC-1) | ~25-250 nM | TPC-1 | [12] |
| Cholangiocarcinoma (HuCCT1) | Not specified | HuCCT1 | [7] |
| DC50 (BRD4 Degradation) | |||
| Burkitt's Lymphoma | <1 nM | - | [6][13] |
| Solubility | |||
| DMSO | ~1 mg/mL | - | [7] |
| Dimethyl formamide | ~15 mg/mL | - | [7] |
Experimental Protocols
Western Blotting for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 and downstream proteins like c-MYC following this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software to determine relative protein levels.
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours until the color develops.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream effects on c-MYC.
Caption: Experimental workflow for Western blot analysis of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for addressing poor cell permeability and activity of this compound.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. axonmedchem.com [axonmedchem.com]
ARV-825 Dose-Response Curve Analysis and Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-825. The information is designed to assist with experimental design, data interpretation, and troubleshooting common issues encountered during dose-response analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Bromodomain and Extra-Terminal (BET) protein degrader.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), a hetero-bifunctional molecule that induces the degradation of BET proteins, primarily BRD4, but also BRD2 and BRD3.[2][3] this compound consists of a ligand that binds to BET proteins and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][5] This targeted degradation results in a sustained downregulation of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6]
Q2: How does this compound differ from traditional BET inhibitors like JQ1 or OTX015?
A2: Traditional BET inhibitors, such as JQ1 and OTX015, act by reversibly binding to the bromodomains of BET proteins, competitively inhibiting their function. In contrast, this compound is an event-driven catalyst that removes the entire protein from the cell.[5] This leads to a more profound and sustained downstream effect compared to small-molecule inhibitors.[7][8] Studies have shown that this compound has a lower IC50 value and demonstrates a better suppressive effect on cancer cell viability than OTX015 and JQ1.[8][9][10]
Q3: What is the "hook effect" in the context of this compound dose-response curves?
A3: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where the degradation of the target protein decreases at very high concentrations of the PROTAC.[11] This occurs because at excessive concentrations, this compound can form separate binary complexes with either BRD4 or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex (BRD4-ARV-825-E3 ligase).[11] This can result in a bell-shaped dose-response curve.[11] It is crucial to perform a wide dose-range experiment to identify the optimal concentration for maximal degradation and to avoid misinterpreting the hook effect as a loss of activity.
Q4: Are there known off-target effects for this compound?
A4: While this compound is designed to be selective for BET proteins, potential off-target effects can occur. Like other PROTACs that utilize a pomalidomide-based E3 ligase binder, there is a possibility of off-target degradation of other proteins, particularly zinc-finger (ZF) proteins.[2] It is recommended to validate key findings with orthogonal methods, such as Western blotting for specific potential off-targets, to confirm the specificity of this compound's effects in your experimental system.[2]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected BRD4 degradation.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Possible Cause 2: Low Expression of Cereblon (CRBN).
-
Possible Cause 3: Poor Cell Permeability or Compound Instability.
-
Troubleshooting Step: Ensure proper handling and dissolution of this compound. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly.[7] When preparing working solutions, ensure the final solvent concentration is compatible with your cell culture and does not exceed cytotoxic levels.
-
Issue 2: High variability in cell viability assay results between replicates.
-
Possible Cause: Inconsistent Experimental Technique.
-
Troubleshooting Step: Standardize your cell seeding density, ensuring a uniform cell monolayer.[13] Be precise with the timing of compound addition and assay reagent incubation. Ensure thorough mixing of reagents without disturbing the cell layer.
-
Issue 3: Discrepancy between BRD4 degradation and downstream effects (e.g., no change in c-Myc levels or apoptosis).
-
Possible Cause 1: Cell-line specific signaling pathways.
-
Troubleshooting Step: The downstream consequences of BRD4 degradation can be cell-context dependent. Confirm the link between BRD4 and c-Myc in your cell line of interest through literature review or preliminary experiments. In some contexts, this compound's anti-proliferative effects may be driven by other downstream targets like p21.[8]
-
-
Possible Cause 2: Timing of analysis.
-
Troubleshooting Step: There can be a temporal lag between target degradation and downstream cellular responses. Conduct a time-course experiment to assess the kinetics of BRD4 degradation and the subsequent changes in c-Myc expression, cell cycle progression, and apoptosis markers.[2]
-
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values for this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions and cell line.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HGC27 | Gastric Cancer | <50 | [3] |
| MGC803 | Gastric Cancer | <50 | [3] |
| TPC-1 | Thyroid Carcinoma | ~25-50 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 18.2 | [13] |
| MV4-11 | Acute Myeloid Leukemia | 1.05 | [13] |
| SK-N-SH | Neuroblastoma | 146.9 | [14] |
| SH-SY5Y | Neuroblastoma | 53.71 | [14] |
| IMR-32 | Neuroblastoma | 7.024 | [14] |
Table 2: DC50 Values of this compound for BRD4 Degradation
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| Burkitt's Lymphoma (generic) | Lymphoma | <1 | [4] |
Key Experimental Protocols
1. Western Blotting for BRD4 Degradation
-
Objective: To quantify the reduction in BRD4 protein levels following this compound treatment.[1]
-
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration (e.g., 2-24 hours).[3]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1][3]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[5]
-
Analysis: Quantify the band intensities using densitometry software to determine the relative decrease in BRD4 levels compared to the vehicle control.[15]
-
2. Cell Viability Assay (e.g., CCK-8 or MTT)
-
Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.[5]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[3]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[5][13]
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[3][5]
-
Reagent Addition: Add the CCK-8 or MTT solution to each well and incubate according to the manufacturer's instructions.[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software like GraphPad Prism.[3][5]
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.[14]
-
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for 48-72 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in 1X binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.[3][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]
-
Visualizations
Caption: Mechanism of Action of this compound as a PROTAC.
Caption: General experimental workflow for this compound dose-response analysis.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. e-century.us [e-century.us]
- 9. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader this compound inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | this compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
In Vivo Showdown: ARV-825 Outperforms JQ1 in Preclinical Cancer Models
A comprehensive analysis of preclinical data reveals the superior in vivo efficacy of ARV-825, a proteolysis-targeting chimera (PROTAC) BET degrader, compared to the BET inhibitor JQ1 in various cancer models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
This compound consistently demonstrates more potent and sustained anti-tumor activity than JQ1 across a range of preclinical in vivo studies.[1][2] This enhanced efficacy is attributed to its distinct mechanism of action. While JQ1 reversibly inhibits the binding of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD4, to chromatin, this compound induces the ubiquitination and subsequent proteasomal degradation of these proteins.[1] This degradation leads to a more profound and durable suppression of key oncogenic signaling pathways, most notably those driven by c-Myc.[1][3]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative data from head-to-head in vivo comparisons of this compound and JQ1 in various xenograft models.
| Cancer Model | Drug | Dosage | Key Findings | Reference |
| Neuroblastoma (SK-N-BE(2) Xenograft) | This compound | 5 mg/kg daily | Significant reduction in tumor burden. | [3] |
| Gastric Cancer (HGC27 Xenograft) | This compound | Not specified | Suppressed xenograft tumor growth and downregulated BRD4 protein levels. Showed less toxicity compared to JQ1. | [4] |
| Diffuse Large B-cell Lymphoma (DLBCL) | This compound | Not specified | More effective at downregulating c-Myc and BET protein levels in vivo compared to JQ1, leading to prolonged survival. | [2] |
| Thyroid Carcinoma (TPC-1 Xenograft) | This compound | 5 or 25 mg/kg daily (oral) | Potently suppressed tumor growth and downregulated BRD4, c-Myc, Bcl-xL, and cyclin D1. | [5] |
| Pancreatic Ductal Adenocarcinoma (PDAC Xenografts) | JQ1 | 50 mg/kg daily | Inhibited tumor growth by 40-62% compared to vehicle control. | [6] |
| Merkel Cell Carcinoma (MCC Xenograft) | JQ1 | Not specified | Significantly attenuated tumor growth. | [7] |
| Thyroid Tumor (ThrbPV/PVKrasG12D mice) | JQ1 | Not specified | Decreased thyroid tumor growth and improved survival. | [8] |
Signaling Pathways and Mechanisms of Action
This compound and JQ1 both target BET proteins, which are critical readers of the epigenetic code that regulate gene expression.[9] Their primary downstream target is the MYC family of oncoproteins (c-Myc and MYCN), which are key drivers in many cancers.[3][8] However, their mechanisms of impacting this pathway differ significantly.
Mechanisms of Action: JQ1 Inhibition vs. This compound Degradation.
Experimental Protocols
The following provides a generalized methodology for in vivo xenograft studies comparing the efficacy of this compound and JQ1, based on protocols described in the cited literature.[3][4][5]
1. Cell Culture and Xenograft Implantation:
-
Human cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, HGC27 for gastric cancer) are cultured under standard conditions.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Randomization:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Formulation and Administration:
-
This compound: Typically formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 5 to 25 mg/kg daily.[3][5]
-
JQ1: Often formulated in a vehicle like 10% DMSO in hydroxylpropyl-β-cyclodextrin. Administered via i.p. injection at doses around 50 mg/kg daily.[6]
-
Control Group: Receives the vehicle alone following the same administration schedule.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).
-
Key organs may be collected to assess for any treatment-related toxicity.[4]
5. Biomarker Analysis:
-
Western Blotting: Tumor lysates are analyzed to determine the protein levels of BRD4, c-Myc, and markers of apoptosis (e.g., cleaved caspase-3).[2]
-
Immunohistochemistry (IHC): Tumor sections are stained for proteins of interest, such as Ki-67 (proliferation marker) and BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Bromodomain Inhibitor this compound Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: CRBN vs. VHL-Based BRD4 Degraders - A Researcher's Guide
For researchers, scientists, and drug development professionals, the choice of E3 ligase for a Proteolysis Targeting Chimera (PROTAC) is a critical design decision. This guide provides an objective, data-driven comparison of Cereblon (CRBN) and von Hippel-Lindau (VHL) based degraders targeting the key epigenetic reader protein, BRD4.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are pivotal regulators of oncogene transcription, making them a prime target in cancer therapy. While traditional inhibitors can block BRD4 function, their effects are often transient. PROTACs offer a more durable strategy by inducing the degradation of the target protein. This guide will dissect the performance of two prototypical BRD4 degraders: the CRBN-recruiting dBET1 and the VHL-recruiting MZ1. Both utilize the same warhead, JQ1, to bind to BRD4, allowing for a direct comparison of the E3 ligase recruiting moiety's impact.[1][2]
Mechanism of Action: A Tale of Two Ligases
PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system. One end of the PROTAC binds to the protein of interest (in this case, BRD4), while the other end recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.
-
CRBN-based degraders , like dBET1, utilize a thalidomide-like moiety to engage the CRBN E3 ligase.[1][2]
-
VHL-based degraders , such as MZ1, incorporate a ligand that binds to the VHL E3 ligase.[1][2]
The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[2]
Quantitative Performance Data
The following tables summarize the key performance metrics for CRBN-based (dBET1) and VHL-based (MZ1) BRD4 degraders.
Table 1: Degradation Potency and Selectivity
| Parameter | CRBN-based (dBET1) | VHL-based (MZ1) | Key Insights |
| Degradation Potency (DC50) | ~3 nM (HeLa cells)[1] | ~13 nM (HeLa cells)[1] | dBET1 shows higher potency in some cell lines. |
| Maximal Degradation (Dmax) | >85% (MV4;11 cells)[3] | >90% in various cell lines | Both achieve profound degradation. |
| BET Selectivity | Pan-BET degrader (BRD2, BRD3, BRD4)[1][2] | Preferential for BRD4 over BRD2/BRD3[2] | MZ1 offers greater selectivity for BRD4. |
| Ternary Complex Cooperativity (α) | ~1 (Non-cooperative)[1] | >1 (Positive)[1] | Positive cooperativity with MZ1 can enhance ternary complex stability. |
Table 2: Cellular Activity and Pharmacokinetics
| Parameter | CRBN-based (dBET1) | VHL-based (MZ1) | Key Insights |
| Kinetics of Degradation | Rapid degradation[1] | Slower onset of degradation[1] | CRBN-based degraders may act faster. |
| Cell Viability (IC50) | Potent anti-proliferative activity | Potent anti-proliferative activity | Both are effective at inhibiting cancer cell growth. |
| Pharmacokinetics (PK) | Adequate in vivo drug exposure (mice)[3] | Low oral exposure, high AUC with subcutaneous administration[4][5] | CRBN-based degraders may have more favorable oral PK properties. |
| Off-Target Effects | High specificity for BET family members[3] | Markedly selective for BET proteins, especially BRD4 | Both show high on-target selectivity. |
Experimental Protocols
Accurate comparison of BRD4 degraders relies on robust and standardized experimental protocols. Below are methodologies for key assays.
Western Blotting for BRD4 Degradation
This is the most common method to quantify the reduction in BRD4 protein levels.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or MV4;11) and treat with a dose-response of the BRD4 degrader for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of degradation.
TR-FRET Assay for Ternary Complex Formation
This assay quantifies the formation of the BRD4-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagents: Use purified, tagged proteins: His-tagged E3 ligase complex (VBC for VHL or DDB1-CRBN) and GST-tagged BRD4 bromodomain.
-
Assay Setup: In a microplate, incubate a fixed concentration of the E3 ligase complex and BRD4 bromodomain with a serial dilution of the PROTAC.
-
Detection: Add fluorescently labeled anti-His and anti-GST antibodies compatible with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Measurement: Measure the TR-FRET signal. An increased signal indicates the formation of the ternary complex.
Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of a degrader's selectivity across the entire proteome.
Methodology:
-
Sample Preparation: Treat cells with the degrader at a relevant concentration and time point. Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT).[4]
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Compare protein abundance between treated and control samples to identify off-target degradation.
Resistance Mechanisms
Resistance to both CRBN and VHL-based degraders can emerge, primarily through genomic alterations in the components of the respective E3 ligase complexes. Interestingly, cells resistant to a VHL-based BET-PROTAC may remain sensitive to a CRBN-based one, and vice-versa, suggesting a lack of cross-resistance.
Conclusion
Both CRBN and VHL-based BRD4 degraders are potent inducers of BRD4 degradation with distinct characteristics.
-
CRBN-based degraders like dBET1 often exhibit higher potency and more rapid degradation kinetics, acting as pan-BET degraders. Their ligands, being smaller and orally available, can offer advantages in drug development.
-
VHL-based degraders like MZ1 can provide greater selectivity for BRD4 over other BET family members, which may be advantageous in specific therapeutic contexts. This selectivity is driven by positive cooperativity in the formation of the ternary complex.
The choice between a CRBN or VHL-based degrader will depend on the specific therapeutic goal, the cellular context (including E3 ligase expression levels), and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the rigorous head-to-head evaluation of novel BRD4 degraders.
References
Safety Operating Guide
Essential Safety and Handling of ARV-825: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like ARV-825 is paramount. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) guidelines, operational protocols for handling and disposal, and key experimental procedures. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hetero-bifunctional molecule that should be considered hazardous until further toxicological information is available.[1] Direct contact with the skin, eyes, and respiratory tract must be avoided.[1] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Check for integrity before use and change frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
| Body Protection | Laboratory Coat | Fully buttoned lab coat to protect skin and clothing. |
| Additional Protection | Face Shield | Recommended when there is a risk of splashing. |
Safe Handling and Disposal Protocols
2.1. Handling:
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Before use, review the complete Safety Data Sheet (SDS).[1]
-
Weigh the compound in a fume hood.
-
Prepare stock solutions by dissolving this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] The solubility in these solvents is approximately 1 mg/ml and 15 mg/ml, respectively.[1] For in vivo experiments, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[1]
-
2.2. Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow institutional emergency procedures.
2.3. Disposal:
-
Dispose of all waste materials, including empty vials, contaminated gloves, and other disposable materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
This compound is a proteolysis-targeting chimera (PROTAC) that recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to BRD4 degradation.[2][3][4] The following are detailed protocols for common in vitro experiments.
3.1. Cell Viability Assay (MTT/CCK-8):
This assay determines the effect of this compound on cell proliferation.
| Parameter | Specification |
| Cell Seeding Density | 2 x 10⁴ cells per well in a 96-well plate[5] |
| Treatment Concentrations | 5-250 nM[5][6] |
| Incubation Time | 72 hours[5] |
| Detection Reagent | 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution[5] |
| Incubation with Reagent | 1-4 hours at 37°C[5] |
| Absorbance Measurement | 450 nm for CCK-8[5] |
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.[5]
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.[5]
-
Add the detection reagent to each well and incubate.[5]
-
Measure the absorbance using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
3.2. Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay quantifies the induction of apoptosis.
| Parameter | Specification |
| Treatment Time | 48-72 hours[5] |
| Staining Reagents | FITC-conjugated Annexin V and Propidium Iodide (PI)[5] |
| Incubation with Stains | 15 minutes at room temperature in the dark[5] |
| Analysis | Flow Cytometry |
Methodology:
-
Treat cells with different concentrations of this compound.[5]
-
Harvest both floating and adherent cells and wash with cold PBS.[5]
-
Resuspend cells in 1X binding buffer and add Annexin V-FITC and PI.[5]
-
Incubate and analyze by flow cytometry.
3.3. Cell Cycle Analysis:
This assay determines the effect of this compound on cell cycle progression.
| Parameter | Specification |
| Treatment Time | 24 hours[5] |
| Fixation | Cold 70% ethanol (B145695) overnight at -20°C[5] |
| Staining | Propidium Iodide (PI) and RNase A[5] |
| Analysis | Flow Cytometry |
Methodology:
-
Treat cells with this compound.[5]
-
Harvest and fix the cells in cold ethanol.[5]
-
Wash and resuspend cells in a solution containing PI and RNase A.[5]
-
Analyze the DNA content using a flow cytometer.
3.4. Western Blot for Protein Degradation:
This technique confirms the degradation of target proteins.
| Parameter | Specification |
| Blocking Solution | 5% non-fat milk or BSA in TBST for 1 hour[5] |
| Primary Antibody Incubation | Overnight at 4°C[5] |
| Recommended Primary Antibodies | BRD2, BRD3, BRD4, c-Myc, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin)[5] |
Methodology:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies.[5]
-
Incubate with a secondary antibody and visualize the protein bands.
Visualized Workflows and Mechanisms
To further clarify procedures and the mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: The mechanism of this compound-induced degradation of BRD4.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
